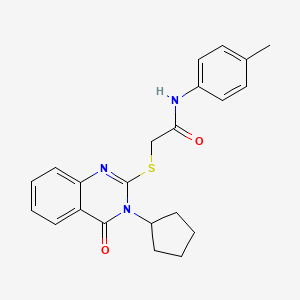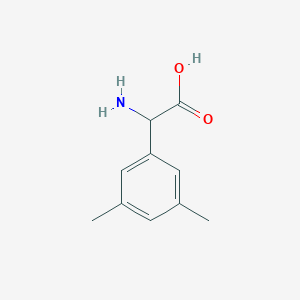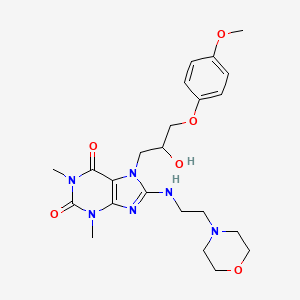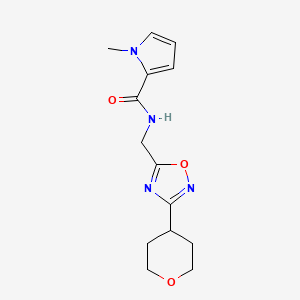
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyrrole ring, an oxadiazole ring, and a tetrahydro-2H-pyran ring. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Without specific experimental data or literature, it’s difficult to predict the exact chemical reactions involving this compound. Its reactivity would likely be influenced by the functional groups present in its structure .科学的研究の応用
Anticancer Research
The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against specific cancer types .
Neuroprotection and Neurodegenerative Diseases
Given its pyrrole and oxadiazole moieties, this compound may offer neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It could be a promising candidate for treating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
Anti-Inflammatory Properties
The compound’s oxadiazole ring is associated with anti-inflammatory activity. Studies have investigated its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. It may find applications in managing chronic inflammatory disorders .
Antimicrobial Activity
Preliminary research suggests that this compound exhibits antimicrobial effects against bacteria and fungi. Its unique structure warrants further investigation to determine its potential as a novel antimicrobial agent .
Cardiovascular Applications
The tetrahydro-2H-pyran-4-yl group in the compound could be relevant for cardiovascular research. It might influence vascular tone, platelet aggregation, or endothelial function. Researchers have explored its effects on blood pressure regulation and vascular health .
Synthetic Chemistry and Medicinal Chemistry
Beyond its biological applications, this compound serves as an interesting synthetic target. Chemists study its synthesis routes, reactivity, and derivatization possibilities. Medicinal chemists explore modifications to enhance its pharmacological properties or develop related analogs .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-6-2-3-11(18)14(19)15-9-12-16-13(17-21-12)10-4-7-20-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSUAUSBDTVPLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


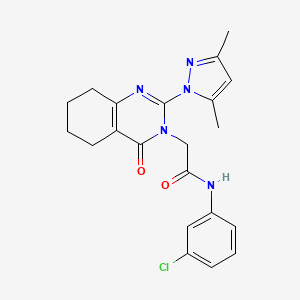
![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)

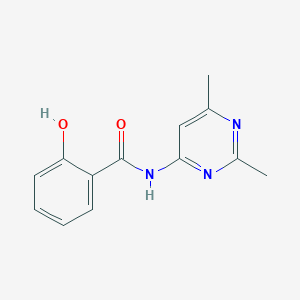
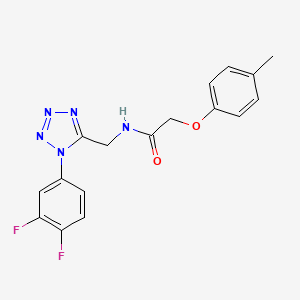
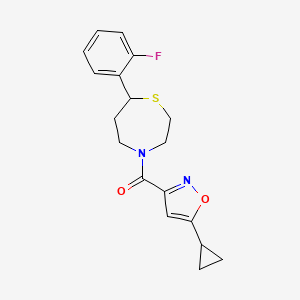
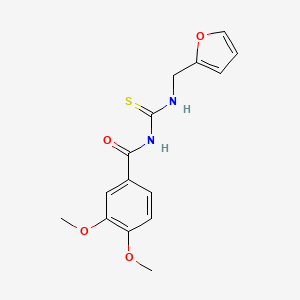

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
